Activity Against Branhamella catarrhalis: 15‑Fold Superiority Over Erythromycin A and Its 11,12‑Carbonate
Against Branhamella catarrhalis 1502, erythromycin A OC (5a) demonstrated a Minimum Inhibitory Concentration (MIC) of 0.13 µg/mL, which is approximately 15‑fold lower (more potent) than the MIC of 2 µg/mL observed for both erythromycin A (1) and erythromycin A 11,12‑carbonate (2) under identical assay conditions [1]. This dramatic differential is one of the most pronounced in the analog series.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 0.13 µg/mL |
| Comparator Or Baseline | Erythromycin A (1): 2 µg/mL; Erythromycin A 11,12‑carbonate (2): 2 µg/mL |
| Quantified Difference | ~15‑fold lower MIC (more potent) vs. both comparators |
| Conditions | Blood Agar Base + 5% lysed horse blood; inoculum 10⁵–10⁶ cfu per spot; incubation 18 h at 37°C [1] |
Why This Matters
This level of differential activity against a clinically relevant Gram‑negative respiratory pathogen makes erythromycin A OC a highly specific probe for structure–activity relationship (SAR) studies targeting outer membrane permeability and carbonate‑dependent potency.
- [1] Brain EG, Forrest AK, Hunt E, Shillingford C, Wilson JM. Erythromycin A oxime 11,12-carbonate and its oxime ethers. J Antibiot (Tokyo). 1989 Dec;42(12):1817-22. Table 2. View Source
